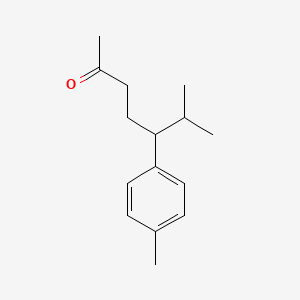![molecular formula C14H8BrCl B14204703 1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene CAS No. 832744-18-0](/img/structure/B14204703.png)
1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrCl It is a derivative of benzene, where a bromine atom and a 2-[(2-chlorophenyl)ethynyl] group are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the coupling of 1-bromo-2-iodobenzene with 2-chlorophenylacetylene under palladium-catalyzed conditions. The reaction typically uses a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine, and is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used to deprotonate and activate reactants.
Inert Atmosphere: To prevent unwanted side reactions.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and ethynyl groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The exact molecular pathways and targets depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-phenylacetylene: Similar structure but lacks the chlorine atom.
1-Bromo-2-ethynylbenzene: Similar structure but lacks the chlorophenyl group.
2-Bromo-1-(2-chlorophenyl)ethan-1-one: Similar functional groups but different overall structure.
Uniqueness
1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
832744-18-0 |
|---|---|
Molekularformel |
C14H8BrCl |
Molekulargewicht |
291.57 g/mol |
IUPAC-Name |
1-bromo-2-[2-(2-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H |
InChI-Schlüssel |
AUUNGDWQHRUHQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
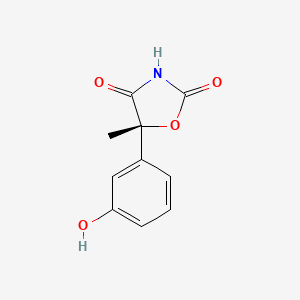

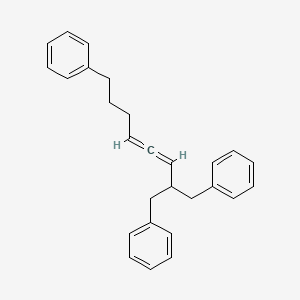
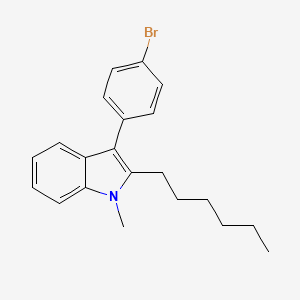
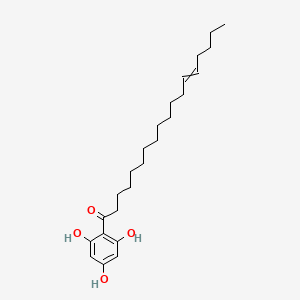
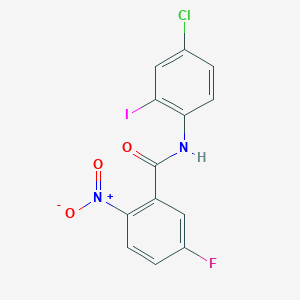
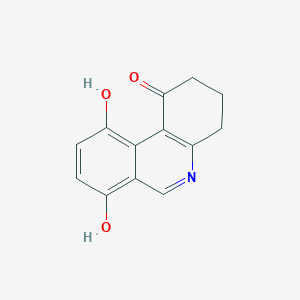

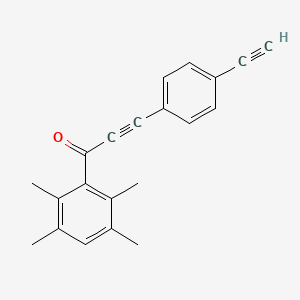
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
